molecular formula C19H20N2O5S2 B2727110 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-71-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2727110
CAS RN: 941992-71-8
M. Wt: 420.5
InChI Key: FLLRPNZPKXOWDK-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, commonly known as DMTBESA, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of benzothiazole derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antimalarial Activity

Research has explored the reactivity of sulfonamide derivatives, including those related to the core structure of the specified compound, for potential antimalarial applications. Compounds have been synthesized with varying structural features, showing promising in vitro antimalarial activity and favorable ADMET properties. For example, certain derivatives demonstrated excellent antimalarial activity with low IC50 values, indicating strong potential for further exploration in this area (Fahim & Ismael, 2021).

Antitumor Activity

Derivatives bearing the benzothiazole moiety have been synthesized and screened for their antitumor potential. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and tested them in vitro against a range of human tumor cell lines, identifying compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Sulfonamide derivatives have also been synthesized and evaluated for antimicrobial activities. Studies have aimed at creating new heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents. These efforts have yielded compounds with promising in vitro antibacterial and antifungal activities, showcasing the potential of such molecules in addressing microbial resistance (Darwish et al., 2014).

Enzyme Inhibition

The sulfonamide moiety, a key feature in the chemical structure of interest, has been incorporated into compounds evaluated as enzyme inhibitors. For instance, certain derivatives have been investigated for their glutaminase inhibitory properties, showing potency and better solubility compared to known inhibitors. This indicates their potential in therapeutic applications related to enzyme activity modulation (Shukla et al., 2012).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)11-16(22)20-19-21-17-14(25-2)9-10-15(26-3)18(17)27-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRPNZPKXOWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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